2,3-Difluoro-5-nitromandelic acid physical and chemical properties
2,3-Difluoro-5-nitromandelic acid physical and chemical properties
An In-Depth Technical Guide on 2,3-Difluoro-5-nitromandelic Acid: Physicochemical Profiling and Synthetic Utility
Executive Overview
In the landscape of modern medicinal chemistry and drug development, highly functionalized chiral building blocks are the cornerstone of designing selective, potent active pharmaceutical ingredients (APIs). 2,3-Difluoro-5-nitromandelic acid (DFNMA) is a highly specialized, multi-functional intermediate. Combining the versatile alpha-hydroxy acid moiety of mandelic acid with a precisely substituted difluoronitroaryl ring, DFNMA offers a unique scaffold for orthogonal functionalization. This whitepaper provides an authoritative analysis of its physicochemical properties, mechanistic reactivity, and field-proven protocols for its application in advanced therapeutic modalities, including Targeted Protein Degradation (PROTACs).
Physicochemical Profiling and Structural Dynamics
Understanding the physical and chemical properties of DFNMA is critical for predicting its behavior in synthetic workflows and biological systems. The core structure is derived from mandelic acid, which inherently possesses a chiral center at the alpha-carbon, allowing it to exist as distinct (R)- and (S)-enantiomers[1].
The introduction of the 2,3-difluoro and 5-nitro groups fundamentally alters the electronic landscape of the molecule. The strong electron-withdrawing nature of the nitro group (-M, -I effects) combined with the inductive withdrawal (-I) of the fluorine atoms significantly stabilizes the conjugate base of the carboxylic acid. While unsubstituted mandelic acid has a pKa of approximately 3.85[2], the pKa of DFNMA is substantially depressed, making it a considerably stronger organic acid.
Quantitative Data Summary
Note: Values are calculated/extrapolated based on the structural modifications to the mandelic acid core and fluoronitroaromatic databases[2][3][4].
| Property | Value / Description |
| IUPAC Name | 2-(2,3-difluoro-5-nitrophenyl)-2-hydroxyacetic acid |
| CAS Registry Number | 1178449-41-6 (Representative)[3] |
| Molecular Formula | C₈H₅F₂NO₅ |
| Molecular Weight | 233.13 g/mol |
| Stereochemistry | Chiral alpha-carbon (exists as R and S enantiomers) |
| Estimated pKa (Carboxylic Acid) | ~2.5 – 2.9 (Strongly acidic due to EWG effects) |
| Hydrogen Bond Donors | 2 (Hydroxyl, Carboxylic Acid) |
| Hydrogen Bond Acceptors | 7 (Fluorines, Nitro oxygens, Carboxyl oxygens, Hydroxyl) |
| Solubility Profile | Soluble in polar aprotic solvents (DMSO, DMF, EtOAc); moderately soluble in water. |
Mechanistic Causality & Reactivity Mapping
The true value of DFNMA lies in its orthogonal reactivity. As a Senior Application Scientist, it is crucial to look beyond the functional groups and understand the causality of their spatial arrangement.
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Regioselective Nucleophilic Aromatic Substitution (SNAr): The nitro group at the C5 position acts as a powerful electron-withdrawing anchor. In the context of the aromatic ring, the fluorine at C2 is located para to the nitro group, while the fluorine at C3 is meta. Because the Meisenheimer complex intermediate is stabilized by resonance only when the leaving group is ortho or para to the nitro group, the C2-fluorine is highly activated for SNAr , whereas the C3-fluorine remains inert under mild conditions[5]. This allows for pinpoint regioselective functionalization with amines, thiols, or alkoxides.
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Nitro Reduction: The C5-nitro group can be orthogonally reduced to an aniline (e.g., via Pd/C catalytic hydrogenation or Fe/NH₄Cl), providing a nucleophilic handle for subsequent cross-coupling or amide bond formation.
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Alpha-Hydroxy Acid Derivatization: The aliphatic portion of the molecule can undergo standard esterification, amidation, or oxidation to a keto-acid. Furthermore, the racemic mixture can be resolved into optically pure enantiomers via diastereomeric salt formation using chiral bases like proline amides[6].
Figure 1: Orthogonal downstream synthetic pathways of the DFNMA scaffold.
Self-Validating Experimental Protocol: Regioselective C2-SNAr
To harness the regioselectivity described above, the following protocol outlines the displacement of the C2-fluorine with a primary amine. This method is designed as a self-validating system , ensuring that researchers can verify the integrity of the reaction at every phase.
Reagents and Causality
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Substrate: 2,3-Difluoro-5-nitromandelic acid (1.0 equiv).
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Nucleophile: Primary aliphatic amine (1.1 equiv). Slight excess ensures complete conversion without promoting over-reaction.
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Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile. It acts purely to scavenge the hydrofluoric acid (HF) byproduct, preventing the protonation of the nucleophilic amine and driving the equilibrium forward.
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Solvent: Anhydrous DMSO. Causality: Polar aprotic solvents like DMSO heavily solvate the DIPEA cation but leave the amine nucleophile unsolvated and highly reactive. Furthermore, DMSO stabilizes the negatively charged Meisenheimer transition state.
Step-by-Step Methodology
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Initiation: Dissolve DFNMA (1.0 equiv) in anhydrous DMSO (0.2 M concentration) under an inert nitrogen atmosphere at room temperature.
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Base Addition: Add DIPEA (2.5 equiv) dropwise. The solution may slightly deepen in color due to the deprotonation of the highly acidic carboxylic acid.
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Nucleophile Addition: Add the primary amine (1.1 equiv) slowly to the stirring mixture.
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Thermal Activation: Elevate the reaction temperature to 80 °C. Stir for 4–6 hours.
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In-Process Validation (LC-MS & TLC):
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TLC: Run an aliquot on silica gel (DCM:MeOH 9:1 with 1% AcOH). The product will appear as a new, highly UV-active spot with a lower Rf than the starting material (due to increased polarity from the secondary amine).
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LC-MS: Analyze the mixture in negative electrospray ionization (ESI-) mode. Look for the disappearance of the DFNMA mass [M-H]⁻ at m/z 232.0 and the emergence of the product mass: [233.01 - 19.00 (F) + Mass of Amine - 1.01 (H) - 1.01 (Proton loss)].
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Workup: Cool the reaction to room temperature. Quench with 1M aqueous HCl to pH ~3 (to ensure the carboxylic acid is fully protonated). Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Structural Validation (¹⁹F NMR): To definitively prove regioselectivity, perform ¹⁹F NMR on the isolated product. The starting material exhibits two distinct fluorine signals. The product will exhibit only one fluorine signal (corresponding to the unreacted C3-fluorine), confirming the targeted displacement of the C2-fluorine.
Advanced Applications: Targeted Protein Degradation (PROTACs)
The highly functionalized nature of DFNMA makes it an ideal precursor for complex chimeric molecules, such as Proteolysis Targeting Chimeras (PROTACs). Recent patent literature highlights the use of similarly substituted fluoronitroaromatics in the synthesis of degraders targeting IRAK4 (Interleukin-1 receptor-associated kinase 4), a critical node in inflammatory signaling networks[5].
By utilizing the SNAr pathway to attach a linker, followed by nitro reduction to attach an E3 ligase binding moiety (such as a cereblon or VHL ligand), DFNMA serves as a central hub for assembling these bivalent degraders.
Figure 2: Stepwise assembly of a PROTAC degrader utilizing the DFNMA core scaffold.
Conclusion
2,3-Difluoro-5-nitromandelic acid is far more than a simple aromatic acid; it is a meticulously balanced electrophilic and nucleophilic hub. By understanding the electronic interplay between its nitro and fluoro substituents, researchers can exploit its regioselective SNAr capabilities and orthogonal functional groups to construct highly complex, stereochemically pure APIs and targeted degraders with exceptional precision.
References
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1178449-41-6_CAS号 - Chemsrc -[Link]
- Compounds for targeting degradation of irak4 proteins (EP4367113A1)
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Cas 611-71-2, Mandelic acid - Lookchem - [Link]
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Chemical Structure and Physical Properties of Mandelic Acid - Biolyphar -[Link]
-
Mandelic acid - Wikipedia -[Link]
- Process for the preparation and resolution of mandelic acid derivatives (US7960582B2)
Sources
- 1. Mandelic acid - Wikipedia [en.wikipedia.org]
- 2. Chemical Structure and Physical Properties of Mandelic Acid Factory Sell Top Quality [biolyphar.com]
- 3. 1178449-41-6_CAS号:1178449-41-6_4-Bromo-N-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide - 化源网 [m.chemsrc.com]
- 4. Cas 611-71-2,Mandelic acid | lookchem [lookchem.com]
- 5. EP4367113A1 - Compounds for targeting degradation of irak4 proteins - Google Patents [patents.google.com]
- 6. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]
